((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol
Overview
Description
((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol is a chiral compound with a pyrrolidine ring substituted with a phenylethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a phenylethyl halide and a suitable base.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s chiral nature allows for selective interactions with biological targets, enhancing its efficacy and reducing potential side effects.
Comparison with Similar Compounds
((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol can be compared with other similar compounds such as:
[(3R)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanol: A diastereomer with different stereochemistry, potentially leading to different biological activity and properties.
[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol: Another diastereomer with distinct stereochemical configuration and properties.
[(3R)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]ethanol: A homolog with an ethyl group instead of a hydroxymethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
[1-(1-phenylethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3 |
InChI Key |
RQTYGPRJDFTUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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